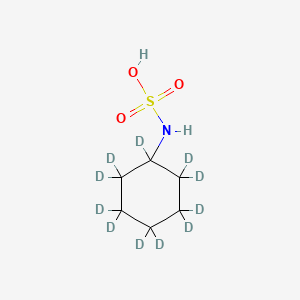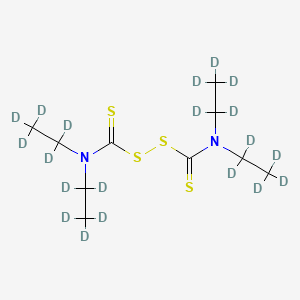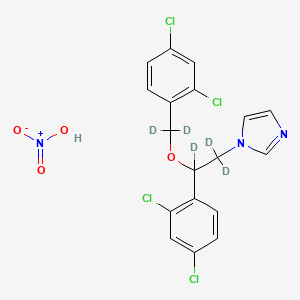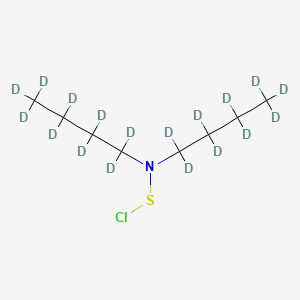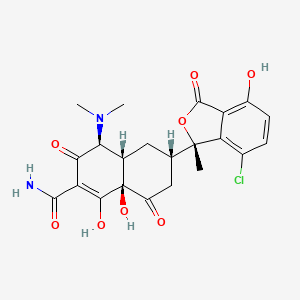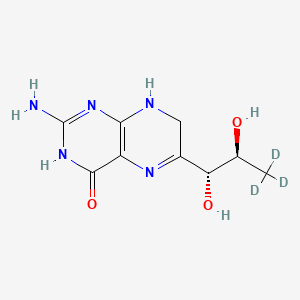
7,8-Dihydro-L-biopterin-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,8-Dihydro-L-biopterin-d3 (7,8-DHB-d3) is a derivative of the naturally occurring compound biopterin, which is an essential cofactor for the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It is also a precursor to the synthesis of tetrahydrobiopterin (BH4), which is an important cofactor in the production of nitric oxide. 7,8-DHB-d3 is a stable isotope of biopterin, and is used in scientific research to study the biochemical and physiological effects of biopterin.
Wissenschaftliche Forschungsanwendungen
7,8-Dihydro-L-biopterin-d3 is used in scientific research to study the biochemical and physiological effects of biopterin. It has been used to study the role of biopterin in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been used to study the role of biopterin in the production of nitric oxide. In addition, 7,8-Dihydro-L-biopterin-d3 has been used to study the role of biopterin in the regulation of gene expression, and its potential therapeutic applications.
Wirkmechanismus
7,8-Dihydro-L-biopterin-d3 acts as a cofactor in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It also acts as a precursor to the synthesis of tetrahydrobiopterin (BH4), which is an important cofactor in the production of nitric oxide. BH4 is involved in the regulation of gene expression and its potential therapeutic applications.
Biochemical and Physiological Effects
7,8-Dihydro-L-biopterin-d3 has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the activity of enzymes involved in the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been shown to increase the production of nitric oxide, which is involved in the regulation of gene expression. In addition, 7,8-Dihydro-L-biopterin-d3 has been shown to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
7,8-Dihydro-L-biopterin-d3 has several advantages for use in lab experiments. It is a stable isotope, which makes it suitable for use in long-term studies. It is also relatively easy to synthesize, which makes it cost-effective for use in research. However, there are some limitations to the use of 7,8-Dihydro-L-biopterin-d3 in lab experiments. It is not easily soluble in water, which can make it difficult to use in some experiments. In addition, the synthesis of 7,8-Dihydro-L-biopterin-d3 is a two-step process, which can be time-consuming and labor-intensive.
Zukünftige Richtungen
There are several potential future directions for the use of 7,8-Dihydro-L-biopterin-d3 in scientific research. It could be used to study the role of biopterin in the regulation of gene expression and its potential therapeutic applications. It could also be used to study the effects of biopterin on the synthesis of neurotransmitters such as serotonin, dopamine, and norepinephrine. In addition, 7,8-Dihydro-L-biopterin-d3 could be used to study the role of biopterin in the production of nitric oxide and its potential therapeutic applications. Finally, 7,8-Dihydro-L-biopterin-d3 could be used to study the role of biopterin in the regulation of inflammatory and oxidative processes in the body.
Synthesemethoden
7,8-Dihydro-L-biopterin-d3 is synthesized from the naturally occurring biopterin molecule. The synthesis of 7,8-Dihydro-L-biopterin-d3 involves the conversion of biopterin to a diazonium salt, followed by a reaction with a diol to form the desired product. The synthesis of 7,8-Dihydro-L-biopterin-d3 is a two-step process, which is catalyzed by a palladium-based catalyst. The first step involves the conversion of biopterin to a diazonium salt, which is then reacted with a diol to form the desired product. The second step involves the deprotection of the diol to form the desired 7,8-Dihydro-L-biopterin-d3.
Eigenschaften
IUPAC Name |
2-amino-6-[(1R,2S)-3,3,3-trideuterio-1,2-dihydroxypropyl]-7,8-dihydro-3H-pteridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3,6,15-16H,2H2,1H3,(H4,10,11,13,14,17)/t3-,6-/m0/s1/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMXZDUTFRTWPE-OERXLRDQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H]([C@@H](C1=NC2=C(NC1)N=C(NC2=O)N)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-Dihydro-L-biopterin-d3 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

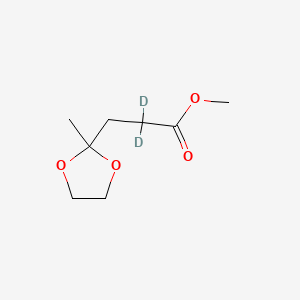
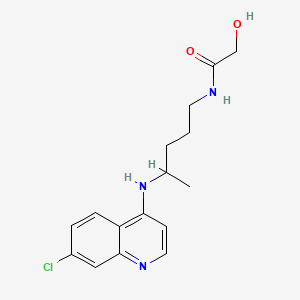

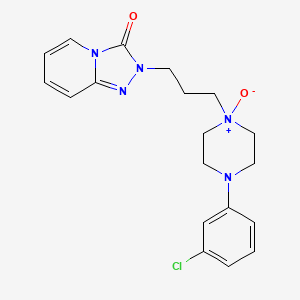

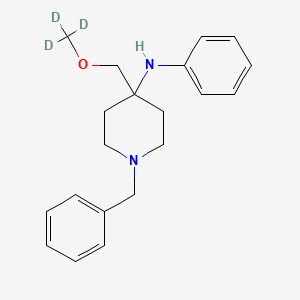
![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)
